1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a thiazole moiety, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring. The thiazole moiety is introduced through a nucleophilic substitution reaction, and the sulfonamide group is added via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole moiety or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Another thiazole-containing compound with sulfonamide functionality.
Uniqueness
1-(3,4-DIMETHYLPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity and the presence of multiple reactive sites make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H22N4O4S2 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O4S2/c1-14-3-6-18(11-15(14)2)26-13-16(12-20(26)27)21(28)24-17-4-7-19(8-5-17)32(29,30)25-22-23-9-10-31-22/h3-11,16H,12-13H2,1-2H3,(H,23,25)(H,24,28) |
InChI Key |
KRZNGUHLKHPDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
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